

solubility characteristics of sodium lauroyl glutamate in aqueous solutions

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Compound of Interest

Compound Name: Sodium Lauroyl Glutamate

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An In-depth Technical Guide on the Solubility Characteristics of **Sodium Lauroyl Glutamate** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Glutamate (SLG) is an anionic amino acid-based surfactant valued for its mildness, biodegradability, and excellent foaming properties. Its application in pharmaceutical and personal care formulations is widespread, yet its solubility and phase behavior in aqueous solutions are complex and dependent on several environmental factors. This technical guide provides a comprehensive overview of the solubility characteristics of SLG, detailing the influence of pH, temperature, and electrolytes. It includes a summary of key quantitative data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the interplay of factors affecting solubility to aid in formulation development.

Introduction

Sodium Lauroyl Glutamate (SLG) is the sodium salt of lauroyl glutamic acid, an acylated amino acid.[1] As a surfactant, its amphiphilic nature, consisting of a hydrophobic lauroyl chain and a hydrophilic glutamate headgroup, dictates its behavior in aqueous solutions.[2] While generally described as soluble or highly soluble in water[3][4], its practical application reveals a

more nuanced solubility profile. SLG's solubility is not a simple static value but is dynamically influenced by pH, temperature, and the presence of other solutes, leading to the formation of various aggregate structures such as micelles and liquid crystalline phases.[5][6][7]

Understanding these characteristics is critical for formulators to ensure product stability, efficacy, and sensory attributes.

Factors Influencing the Aqueous Solubility of Sodium Lauroyl Glutamate

The solubility of SLG is a multifactorial property. The key parameters that researchers and formulators must consider are pH, temperature, and the ionic strength of the aqueous medium.

Effect of pH

The pH of the aqueous solution is a dominant factor controlling the solubility of SLG due to the presence of two carboxylic acid groups in the glutamate headgroup.[5] The state of protonation of these groups significantly alters the molecule's charge and, consequently, its solubility and aggregation behavior.[8][9]

- Low pH (below 5.5): In acidic conditions, SLG is protonated to form N-lauroyl glutamic acid (LGA). LGA has limited solubility in water, which can lead to precipitation.[5][8]
- Mid-range pH (5.5 to 6.5): In this range, the monovalent sodium salt (SLG) is the predominant species. This form exhibits good surface activity.[5][8]
- High pH (above 6.5): At higher pH values, the second carboxylic group is deprotonated, forming **disodium lauroyl glutamate** (DLG), which is also soluble.[5][8]

The interplay between these species means that pH dictates not only solubility but also surface tension and foaming properties, with a minimum in surface tension often observed at a neutral pH.[5][9]

Effect of Temperature: The Krafft Point

Like many ionic surfactants, SLG exhibits a critical temperature-dependent solubility behavior known as the Krafft point (or Krafft temperature). Below the Krafft point, the solubility of the surfactant is limited to its monomeric form. As the temperature is raised, solubility increases

gradually until it reaches the Krafft point, at which a sharp increase in solubility occurs.^{[2][10]} This is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).^[2] Above the Krafft point, surfactant molecules readily form micelles, leading to a significant increase in the total amount of surfactant that can be dispersed in the solution.^[10]

Effect of Electrolytes and Other Surfactants

The presence of inorganic electrolytes, such as sodium chloride (NaCl), can influence the solubility and aggregation of SLG. Increased ionic strength can shield the electrostatic repulsion between the anionic headgroups of SLG molecules.^[11] This can lead to a decrease in the CMC and may affect the size and shape of the micelles formed.^{[11][12]}

Furthermore, combining SLG with other surfactants, particularly zwitterionic or non-ionic types, can significantly enhance its solubility and stability.^{[6][7]} This is due to the formation of mixed micelles, which can reduce the overall electrostatic repulsion and packing constraints, thereby preventing precipitation, especially in formulations with high surfactant concentrations.^{[6][13]}

Quantitative Solubility Data

The following tables summarize key quantitative data related to the solubility and aggregation of **Sodium Lauroyl Glutamate** in aqueous solutions. These values are compiled from various sources and can be influenced by the specific experimental conditions and purity of the SLG used.

Table 1: Critical Micelle Concentration (CMC) of **Sodium Lauroyl Glutamate**

Parameter	Value	Conditions	Reference
CMC	0.4 g/L	Not specified	^[13]
CMC	$2.46 \times 10^{-2} \text{ mol}\cdot\text{L}^{-1}$	pH = 7	^[11]

Note: The CMC is the concentration of surfactant above which micelles spontaneously form.^[14] A lower CMC value generally indicates better cleansing performance at lower concentrations.^[13]

Table 2: pH-Dependent Species and Solubility of **Sodium Lauroyl Glutamate**

pH Range	Predominant Species	Solubility Characteristic	Reference
< 5.5	N-lauroyl glutamic acid (LGA)	Limited solubility, potential for precipitation	[5] [8]
5.5 - 6.5	Sodium Lauroyl Glutamate (SLG)	Major component, good solubility	[5] [8]
> 6.5	Disodium Lauroyl Glutamate (DLG)	Predominant, soluble	[5] [8]

Experimental Protocols

Accurate determination of solubility characteristics is crucial for formulation development. The following are detailed methodologies for key experiments.

Determination of the Krafft Point

The Krafft point can be determined by measuring the change in solubility or conductivity of a surfactant solution as a function of temperature.

Methodology:

- **Sample Preparation:** Prepare a series of aqueous dispersions of SLG at a concentration known to be above the CMC at temperatures above the expected Krafft point.
- **Conductivity Measurement:**
 - Place a dispersion in a temperature-controlled water bath with a conductivity probe.
 - Cool the sample until the surfactant precipitates.
 - Slowly heat the sample while stirring and record the conductivity at regular temperature intervals.

- Plot conductivity versus temperature. The Krafft point is identified as the temperature at which an abrupt change in the slope of the curve occurs.[\[8\]](#)
- Spectrophotometric Method:
 - Alternatively, use a UV/Vis spectrophotometer with a temperature-controlled cuvette holder.
 - Monitor the absorbance of the dispersion as the temperature is increased.
 - The Krafft point is the temperature at which the solution clarifies, resulting in a sharp decrease in absorbance.[\[5\]](#)

Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tensiometry and conductivity.[\[14\]](#)

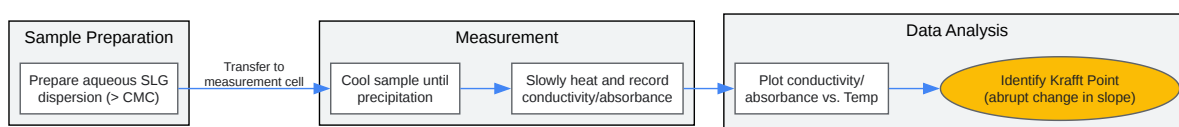
Methodology (Surface Tension):

- Sample Preparation: Prepare a series of SLG solutions in deionized water with concentrations spanning the expected CMC.
- Measurement:
 - Measure the surface tension of each solution using a tensiometer (e.g., with the Wilhelmy plate or du Noüy ring method) at a constant temperature.[\[5\]](#)
 - Ensure the equipment is properly calibrated and the plate/ring is cleaned between measurements.
- Data Analysis:
 - Plot surface tension as a function of the logarithm of the surfactant concentration.
 - The plot will typically show a sharp decrease in surface tension followed by a plateau.

- The CMC is the concentration at the inflection point where the two linear portions of the graph intersect.[14]

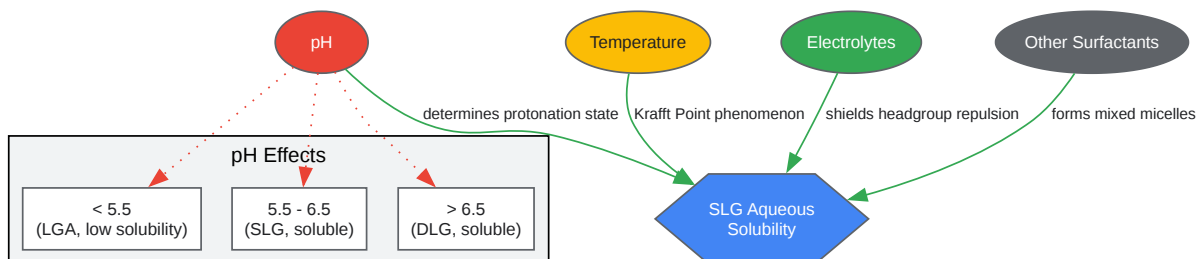
Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the factors influencing SLG solubility.



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Caption: Workflow for Determining the Krafft Point of SLG.



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Caption: Factors Influencing the Aqueous Solubility of SLG.

Conclusion

The aqueous solubility of **Sodium Lauroyl Glutamate** is a complex characteristic governed by a delicate balance of pH, temperature, and formulation composition. A thorough understanding

of these factors is essential for scientists and researchers in drug development and personal care to effectively harness the beneficial properties of this mild surfactant. By carefully controlling these parameters, formulators can ensure the stability and performance of their products, avoiding issues such as precipitation and phase separation. The experimental protocols and data presented in this guide serve as a foundational resource for the characterization and successful application of SLG in aqueous systems.

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